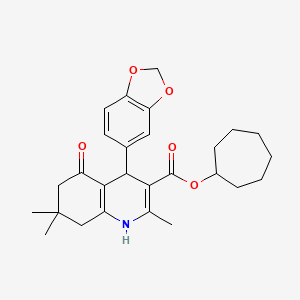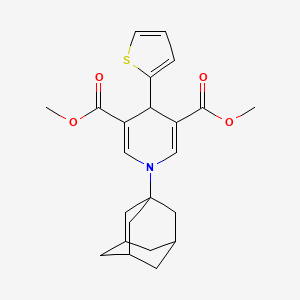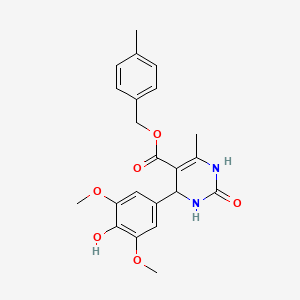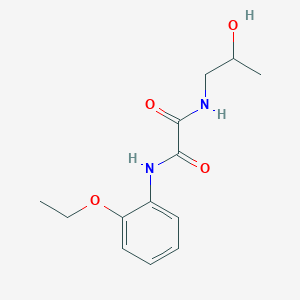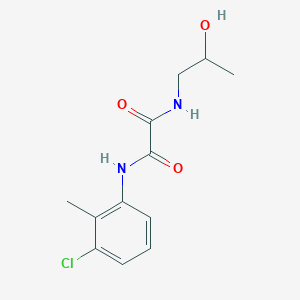
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the family of N-alkylated ethylenediamine derivatives and has been found to exhibit potent antitumor and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of CPOP is not fully understood. However, studies have suggested that CPOP induces apoptosis in cancer cells via the activation of the caspase pathway. CPOP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network and preventing cell division. The antimicrobial activity of CPOP is believed to be a result of its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
CPOP has been found to exhibit low toxicity and minimal side effects in animal studies. However, further research is needed to determine the long-term effects of CPOP on human health. CPOP has been shown to induce a dose-dependent decrease in cell viability in cancer cells and inhibit the growth of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
CPOP has several advantages for lab experiments. It exhibits potent antitumor and antimicrobial activity, making it a promising candidate for drug development. CPOP is also relatively easy to synthesize and has low toxicity, making it a safe compound to work with in the laboratory. However, CPOP has several limitations, including its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research of CPOP. One area of research is the development of CPOP analogs with improved solubility and stability. Another direction is the investigation of the potential use of CPOP in combination with other anticancer drugs to enhance their efficacy. Further studies are also needed to determine the long-term effects of CPOP on human health and its potential toxicity. Overall, CPOP has shown promising results in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential therapeutic applications. In vitro studies have demonstrated that CPOP exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. CPOP has also been found to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)6-14-11(17)12(18)15-10-5-3-4-9(13)8(10)2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFAMINCSWBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



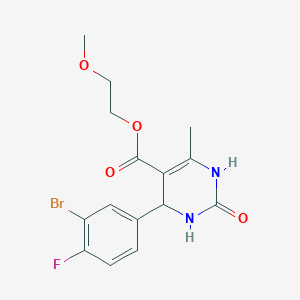
![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)
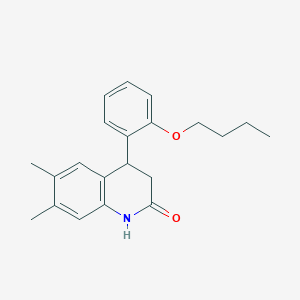
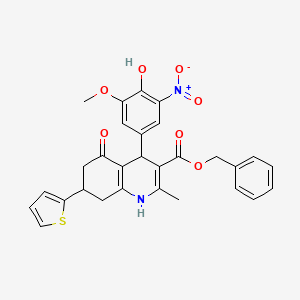
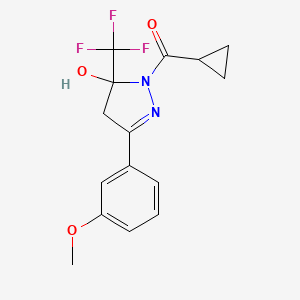
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984765.png)

![2-methyl-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B3984781.png)

![5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
